molecular formula C20H24FN5O2 B2633942 8-(azepan-1-yl)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 333752-51-5

8-(azepan-1-yl)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2633942
CAS RN: 333752-51-5
M. Wt: 385.443
InChI Key: FRTZSBZYYFWXPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(azepan-1-yl)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, also known as A-582941, is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). This compound has gained significant attention in recent years due to its potential therapeutic applications in treating various neurological and psychiatric disorders.

Scientific Research Applications

Azepane-Based Compounds in Medicinal Chemistry

Azepane-based compounds have shown a wide range of pharmacological properties, with derivatives exhibiting significant structural diversity useful for discovering new therapeutic agents. Over 20 azepane-based drugs have been approved by the FDA for treating various diseases. This review emphasizes azepane compounds' roles in therapeutic applications, including anti-cancer, anti-tubercular, anti-Alzheimer's, and antimicrobial agents, among others. It also discusses the structure-activity relationship (SAR) and molecular docking studies of potential bioactive compounds, serving as inspiration for designing less toxic and more effective azepane-based drugs (Gao-Feng Zha et al., 2019).

Heteroaryl-Substituted Nucleobases and Analogues

A review on bioactive molecules, including furanyl- or thienyl-substituted nucleobases, nucleosides, and their analogues, highlights the importance of heteroaromatic substituents in medicinal chemistry. It covers compounds where the heteroaromatic ring is connected through a bond (not fused) to the purine and pyrimidine nuclei, assessing the impact of bioisosteric replacement of aryl with heteroaryl groups. This article includes various classes of compounds, such as heteroaryl-substituted adenine derivatives and purine ribonucleosides, providing a broad perspective on the search for optimized antiviral, antitumor, antimycobacterial, or antiparkinsonian activities (T. Ostrowski, 2022).

properties

IUPAC Name

8-(azepan-1-yl)-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN5O2/c1-23-17-16(18(27)24(2)20(23)28)26(13-14-7-9-15(21)10-8-14)19(22-17)25-11-5-3-4-6-12-25/h7-10H,3-6,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTZSBZYYFWXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCCC3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(azepan-1-yl)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

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